1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea
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Overview
Description
1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Mechanism of Action
Target of Action
Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have shown promising quorum-sensing inhibitory activities, which can prevent the formation of biofilm, reduce the production of toxins, and discourage bacteria from developing future resistance .
Biochemical Pathways
For instance, they can inhibit quorum sensing pathways in bacteria, which are used for cell-cell communication and coordinating behaviors such as biofilm formation and pathogenesis .
Result of Action
Thiazole derivatives have been reported to have various effects, such as inhibiting the growth of bacteria and showing promising quorum-sensing inhibitory activities .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the thiazole ring, which can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Cellular Effects
Thiazole derivatives have been shown to have diverse effects on various types of cells and cellular processes . For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Molecular Mechanism
The reaction mechanism of thiazole compounds often involves the nucleophilic attack of the thioamide sulfur atom on the alpha carbon of the alpha-halocarbonyl, with the formation of an intermediate by subsequent dehydration to the corresponding thiazole .
Temporal Effects in Laboratory Settings
It is known that thiazole derivatives can have varying effects over time in laboratory settings .
Dosage Effects in Animal Models
The effects of 1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea at different dosages in animal models have not been reported. Thiazole derivatives have been shown to exhibit different effects at varying dosages in animal models .
Metabolic Pathways
Thiazole derivatives are known to be involved in various metabolic pathways .
Transport and Distribution
Thiazole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Thiazole derivatives are known to be localized in various subcellular compartments .
Preparation Methods
The synthesis of 1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea typically involves the reaction of 4-bromobenzo[d]thiazole with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Scientific Research Applications
1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea has several scientific research applications:
Comparison with Similar Compounds
1-(4-Bromobenzo[d]thiazol-2-yl)-3-ethylurea can be compared with other thiazole derivatives, such as:
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine: This compound also contains a bromobenzo[d]thiazole moiety but differs in its substitution pattern and biological activities.
N-(6-chlorobenzo[d]thiazol-2-yl)-2-chloroacetamide: This derivative has a similar thiazole core but with different substituents, leading to variations in its chemical reactivity and biological properties.
Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): This compound features a fused thiazole ring system and exhibits unique electronic properties, making it useful in materials science.
Properties
IUPAC Name |
1-(4-bromo-1,3-benzothiazol-2-yl)-3-ethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3OS/c1-2-12-9(15)14-10-13-8-6(11)4-3-5-7(8)16-10/h3-5H,2H2,1H3,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYKCJOQVNZAJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=NC2=C(S1)C=CC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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